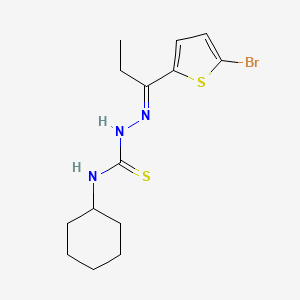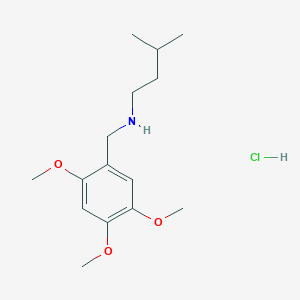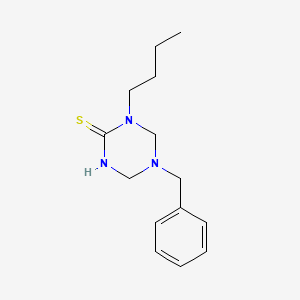
1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone
Übersicht
Beschreibung
1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone, also known as BrB2TSC, is a thiosemicarbazone derivative that has gained attention due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to have promising results in scientific research studies.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has been shown to have potential therapeutic applications in various scientific research studies. It has been studied for its anti-cancer properties in different cancer cell lines such as breast cancer, lung cancer, and leukemia. 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels). It has also been studied for its anti-inflammatory properties in animal models of inflammation.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth and inflammation. 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in programmed cell death. 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins and are essential for cancer invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, there are also some limitations to using 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. It also has limited stability in solution, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone. One direction is to further investigate its anti-cancer properties in different cancer types and to determine its efficacy in animal models of cancer. Another direction is to study its anti-inflammatory properties in more detail and to determine its potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone in order to maximize its therapeutic potential.
Conclusion
In conclusion, 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone is a thiosemicarbazone derivative that has shown promising results in scientific research studies. It has potential therapeutic applications in cancer and inflammation, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has advantages and limitations for lab experiments, and there are several future directions for its study.
Eigenschaften
IUPAC Name |
1-[(E)-1-(5-bromothiophen-2-yl)propylideneamino]-3-cyclohexylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3S2/c1-2-11(12-8-9-13(15)20-12)17-18-14(19)16-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H2,16,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCTUKBPYFQOKD-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=S)NC1CCCCC1)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=S)NC1CCCCC1)/C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-phenyl-1,3-thiazol-2-yl)-6-piperidin-1-yl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4820228.png)
![2-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4820229.png)
![4-[4-(allyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B4820237.png)



![5-(ethylthio)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4820254.png)
![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4820263.png)
![8-(2,5-dichlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4820264.png)
![2,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4820265.png)
![N-ethyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4820289.png)
![(3aS*,5S*,9aS*)-2-phenyl-5-(2,3,4-trimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4820295.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4820301.png)
![ethyl {2-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4820309.png)